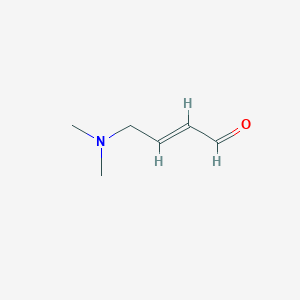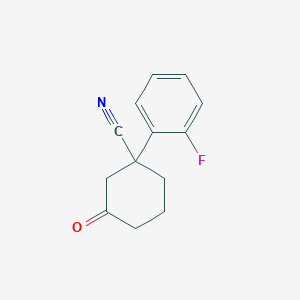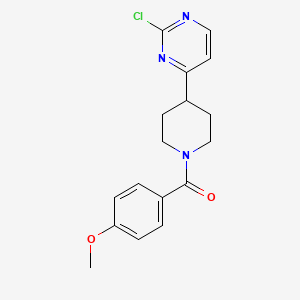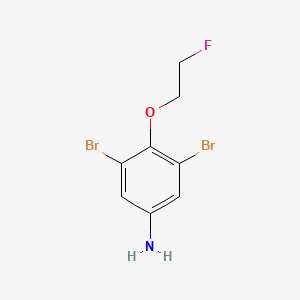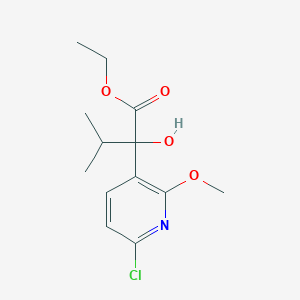
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C13H18ClNO4 It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methoxy group, as well as a butanoate ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate typically involves the esterification of 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-chloro-2-methoxypyridin-3-yl)-3-methylbutan-2-one.
Reduction: Formation of 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)propanoate: Similar structure but lacks the hydroxyl and methyl groups on the butanoate moiety.
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)acrylate: Contains an acrylate group instead of the butanoate ester.
2-(6-chloro-2-methoxypyridin-3-yl)acetic acid: Lacks the ester group and has a carboxylic acid instead.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H18ClNO4 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC名 |
ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C13H18ClNO4/c1-5-19-12(16)13(17,8(2)3)9-6-7-10(14)15-11(9)18-4/h6-8,17H,5H2,1-4H3 |
InChIキー |
KSBXTDDFLRGSGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=C(N=C(C=C1)Cl)OC)(C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)
![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)
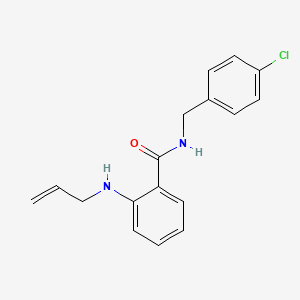
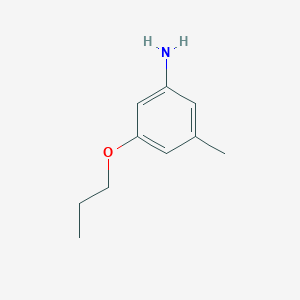
![1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)


![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)
